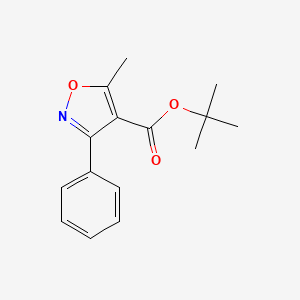![molecular formula C15H13NO3 B3016344 5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid CAS No. 1219546-97-0](/img/structure/B3016344.png)
5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid, is a heterocyclic compound that appears to be closely related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their antiallergic, antioxidant, and other properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different precursors. For instance, 5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues were synthesized from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes . Similarly, 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids were synthesized from the reaction of 6-aminopyrimidines with arylidene derivatives of pyruvic acid . These methods often employ microwave or ultrasound irradiation, aiming for high yields and environmentally friendly processes without the use of solvents .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structures of several tricyclic heterocycles based on 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile were studied using single-crystal X-ray diffraction . These studies provide detailed information on the molecular geometry and confirm the identity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically cyclization processes, which can be influenced by the substituents on the starting materials. The orientation of the cyclization and the nature of the substituents can significantly affect the biological activity of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their spectroscopic characteristics, have been investigated using techniques like FT-IR, NMR, and UV spectroscopy . Quantum chemical methods have been used to study properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and polarizability . These studies are crucial for understanding the reactivity and potential interactions of the compounds with biological targets.
Relevant Case Studies
Some of the synthesized compounds have been tested for their biological activities. For instance, certain derivatives exhibited antiallergic activity in a reaginic PCA test in rats and were found to be significantly more potent than disodium cromoglycate, a known antiallergic drug . Clinical studies on one of the derivatives, referred to as AA-673, are in progress . Additionally, the antioxidant properties of some pyridopyrimidines were evaluated using DPPH free radical scavenging and ORAC assays .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of related compounds to 5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid have been explored in various studies. Jilale et al. (1993) investigated the reactivity of similar oxodihydrocyclopentathiophenacetic acids, providing insights into the reactivity of the carbonyl and carboxylic groups in these bicyclic systems (Jilale et al., 1993). Lichitsky et al. (2010) studied the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through three-component condensation, demonstrating the versatility of this chemical framework (Lichitsky et al., 2010).
X-ray Powder Diffraction Studies
X-ray powder diffraction data have been reported for compounds closely related to the target chemical, providing structural insights. Qing Wang et al. (2017) presented data for a compound which is an important intermediate in the synthesis of apixaban, an anticoagulant. This study showcases the structural analysis of similar compounds (Qing Wang et al., 2017).
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties and quantum mechanical aspects of related compounds have been a subject of research. Devi et al. (2020) investigated the spectroscopic properties of a compound similar to the target using various techniques, providing a detailed understanding of its molecular structure (Devi et al., 2020).
Structural Studies and Potential Biological Applications
Several studies have focused on the structural analysis and potential biological applications of related compounds. Mazina et al. (2005) studied the structures of compounds based on 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile using single-crystal X-ray diffraction, indicating potential for diverse applications (Mazina et al., 2005).
Propiedades
IUPAC Name |
5-oxo-4-phenyl-1,4,6,7-tetrahydrocyclopenta[b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-13-7-6-11-14(13)10(8-12(16-11)15(18)19)9-4-2-1-3-5-9/h1-5,8,10,16H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGACRRCXOUJSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC(=CC2C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


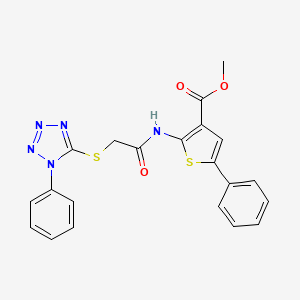

![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)
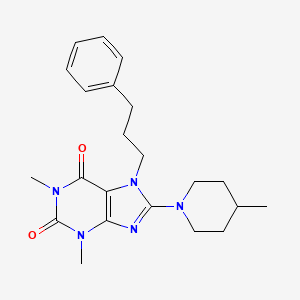
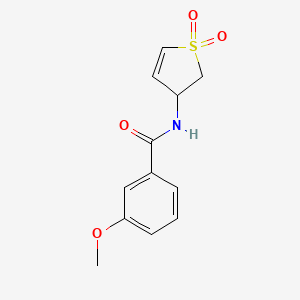
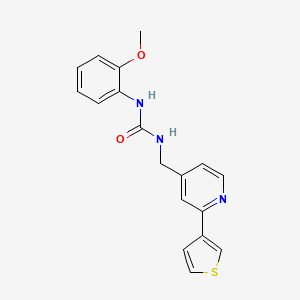
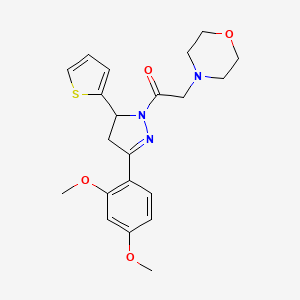
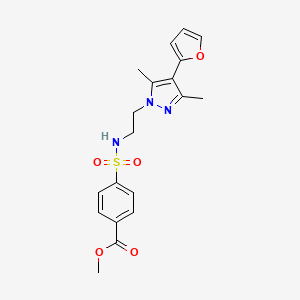


![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3016281.png)
